molecular formula C19H26O3 B11575993 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one

7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one

Cat. No.: B11575993
M. Wt: 302.4 g/mol
InChI Key: SJWAPVJLNYHBEM-UHFFFAOYSA-N
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Description

7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of 4-methyl-3-(3-methylbutyl)-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential therapeutic applications could include the development of new drugs or treatments.

    Industry: The compound could be used in the production of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one would depend on its specific biological activity. Generally, chromenones can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Lacks the butoxy group, which may affect its biological activity and chemical reactivity.

    7-methoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Contains a methoxy group instead of a butoxy group, which could influence its solubility and interaction with molecular targets.

Uniqueness

The presence of the butoxy group in 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one may confer unique properties such as increased lipophilicity, altered biological activity, and different chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

7-butoxy-4-methyl-3-(3-methylbutyl)chromen-2-one

InChI

InChI=1S/C19H26O3/c1-5-6-11-21-15-8-10-16-14(4)17(9-7-13(2)3)19(20)22-18(16)12-15/h8,10,12-13H,5-7,9,11H2,1-4H3

InChI Key

SJWAPVJLNYHBEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(C)C)C

Origin of Product

United States

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